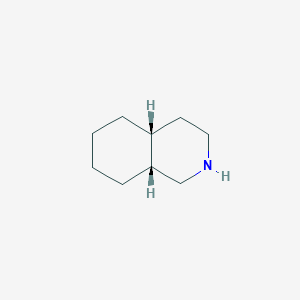

(4aR,8aR)-decahydroisoquinoline

CAS No.: 947767-62-6

Cat. No.: VC7900207

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947767-62-6 |

|---|---|

| Molecular Formula | C9H17N |

| Molecular Weight | 139.24 g/mol |

| IUPAC Name | (4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline |

| Standard InChI | InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9+/m1/s1 |

| Standard InChI Key | NENLYAQPNATJSU-BDAKNGLRSA-N |

| Isomeric SMILES | C1CC[C@H]2CNCC[C@H]2C1 |

| SMILES | C1CCC2CNCCC2C1 |

| Canonical SMILES | C1CCC2CNCCC2C1 |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(4aR,8aR)-Decahydroisoquinoline (CAS No. 947767-62-6) is a bicyclic amine with the molecular formula C₉H₁₇N and a molecular weight of 139.24 g/mol. Its structure comprises two fused six-membered rings: a cyclohexane ring fused to a piperidine ring. The stereochemical designation "4aR,8aR" refers to the configuration of the two bridgehead carbon atoms, which adopt a cis orientation relative to the ring fusion .

The compound’s isomeric SMILES notation, C1CC[C@H]2CNCC[C@H]2C1, explicitly denotes the stereochemistry at the 4a and 8a positions. This configuration results in a rigid, chair-like conformation that minimizes steric strain, a feature critical for its receptor-binding specificity .

Stereoisomerism

Decahydroisoquinoline exists as four stereoisomers due to the two chiral centers at positions 4a and 8a :

-

(4aR,8aR)

-

(4aS,8aS)

-

(4aR,8aS)

-

(4aS,8aR)

The (4aR,8aR) isomer is distinguished by its cis-decalin-like geometry, which enhances its ability to interact with hydrophobic pockets in biological targets . Comparative studies indicate that minor stereochemical alterations drastically affect binding affinity. For instance, the (4aS,8aS) isomer exhibits negligible activity at somatostatin receptors, whereas the (4aR,8aR) configuration enables sub-nanomolar antagonism .

Synthesis and Derivatives

Synthetic Routes

The synthesis of (4aR,8aR)-decahydroisoquinoline typically begins with the hydrogenation of isoquinoline precursors under controlled catalytic conditions. A notable method involves asymmetric hydrogenation using chiral catalysts to ensure enantiomeric purity . For example, Troxler et al. (2010) reported a scalable route to the (4S,4aS,8aR)-decahydroisoquinoline-4-carboxylic acid derivative, achieving >99% enantiomeric excess via Rh-catalyzed asymmetric hydrogenation .

Key Derivatives

Structural modifications of the decahydroisoquinoline core have yielded derivatives with enhanced pharmacological properties:

The hydrochloride salt (PubChem CID: 165672722) exhibits a molecular weight of 175.70 g/mol and enhanced aqueous solubility, facilitating in vivo pharmacokinetic studies .

Pharmacological Applications

Somatostatin Receptor Antagonism

(4aR,8aR)-Decahydroisoquinoline derivatives demonstrate potent antagonism at somatostatin receptor subtypes, particularly sst₃. Troxler et al. (2010) identified compounds with IC₅₀ values <10 nM for sst₃, coupled with >100-fold selectivity over sst₁ and sst₂ . These antagonists inhibit receptor-mediated cAMP reduction, making them valuable tools for studying somatostatin’s role in neurotransmission and cancer .

Excitatory Amino Acid Receptor Modulation

Derivatives bearing carboxylic acid substituents, such as (3S,4aR,8aR)-decahydroisoquinoline-3-carboxylic acid, selectively antagonize AMPA and NMDA receptors. Structural-activity relationship (SAR) studies reveal that the stereochemistry at C3 governs binding affinity; the (3S) configuration confers >50-fold higher potency than the (3R) enantiomer .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 139.24 g/mol | |

| LogP (Predicted) | 2.1 | |

| Hydrogen Bond Donors | 1 (NH group) | |

| Hydrogen Bond Acceptors | 1 (N) |

Future Directions and Challenges

Stereochemical Optimization

Future research should explore hybrid derivatives combining the (4aR,8aR) core with fluorinated or aryl substituents to enhance blood-brain barrier permeability. Computational modeling could predict optimal substitutions for targeting orphan GPCRs.

Pharmacokinetic Studies

While rodent studies indicate favorable oral bioavailability for some derivatives , human ADME (Absorption, Distribution, Metabolism, Excretion) profiles remain uncharacterized. Addressing this gap is critical for clinical translation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume